3-(3-Hydroxypyridin-2-yl)benzonitrile
Overview
Description
3-(3-Hydroxypyridin-2-yl)benzonitrile is a chemical compound that features a hydroxypyridine moiety attached to a benzonitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and nitrile functional groups allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
It belongs to the family of hydroxypyridinones (hopos), which are known for their high chelating efficacy and specificity with different metal ions . Among all the metal ions, they exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators .
Mode of Action
The mode of action of 3-(3-Hydroxypyridin-2-yl)benzonitrile is likely related to its chelating properties. As a member of the HOPOs family, it may bind to metal ions, particularly iron (III), and facilitate their removal from the body . This chelation process can help manage conditions related to metal ion overload.
Biochemical Pathways
By binding to excess iron, it may prevent the formation of harmful free radicals and protect against oxidative stress .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role as an iron chelator. By binding to excess iron, it may help to reduce oxidative stress and mitigate the damaging effects of iron overload .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyridin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-hydroxybenzonitrile.
Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzonitrile.
Reduction: Formation of 3-(3-aminopyridin-2-yl)benzonitrile.
Substitution: Formation of 3-(3-alkoxypyridin-2-yl)benzonitrile or 3-(3-acetoxypyridin-2-yl)benzonitrile.
Scientific Research Applications
3-(3-Hydroxypyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Lacks the benzonitrile group, making it less versatile in terms of chemical reactivity.
Benzonitrile: Lacks the hydroxypyridine moiety, limiting its biological activity.
3-(2-Hydroxypyridin-3-yl)benzonitrile: An isomer with different positioning of the hydroxyl and nitrile groups, leading to different reactivity and applications.
Uniqueness
3-(3-Hydroxypyridin-2-yl)benzonitrile is unique due to the combination of the hydroxypyridine and benzonitrile groups, which confer both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(3-hydroxypyridin-2-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-9-3-1-4-10(7-9)12-11(15)5-2-6-14-12/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNJGFWKBWBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682540 | |
Record name | 3-(3-Hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-14-1 | |
Record name | 3-(3-Hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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